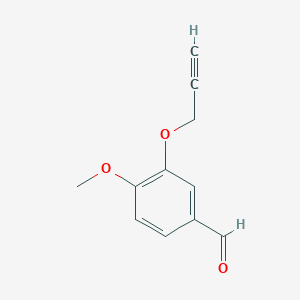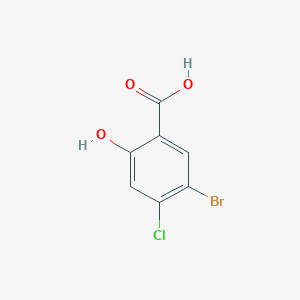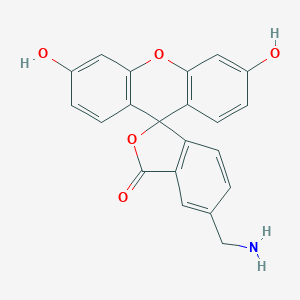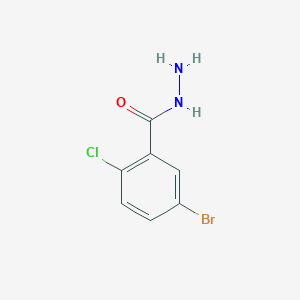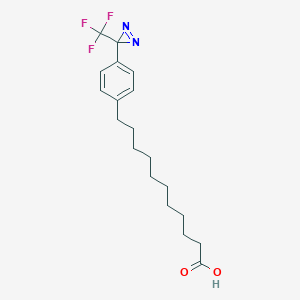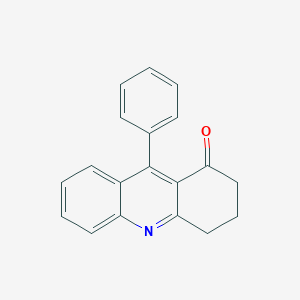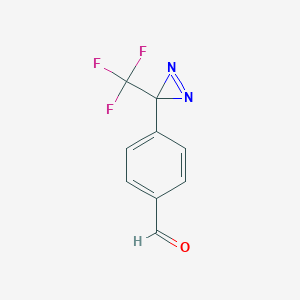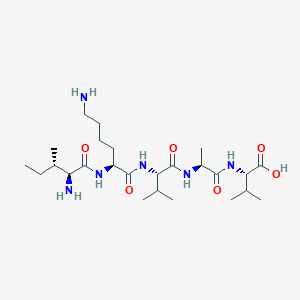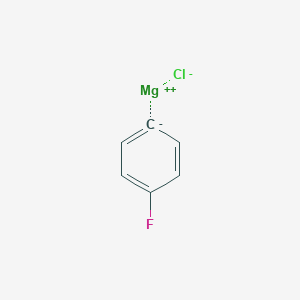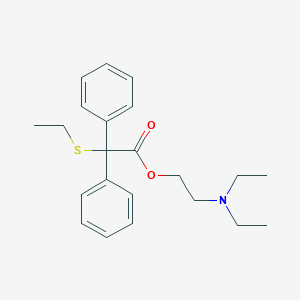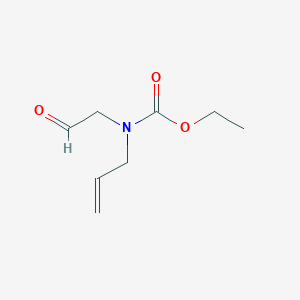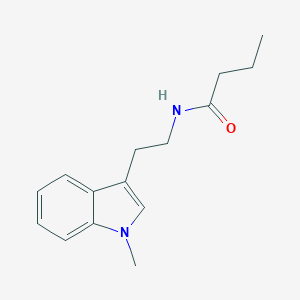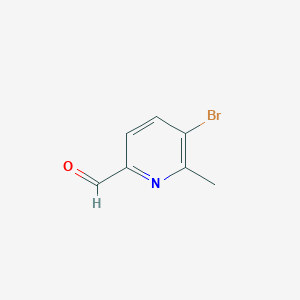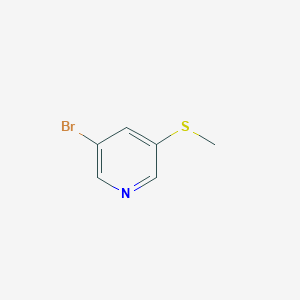
3-溴-5-(甲硫基)吡啶
描述
3-Bromo-5-(methylthio)pyridine is a chemical compound that is part of a broader class of bromopyridines, which are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various heterocyclic compounds. The presence of both bromo and methylthio substituents on the pyridine ring makes it a versatile precursor for further chemical transformations.
Synthesis Analysis
The synthesis of related bromopyridine derivatives often involves multi-step sequences starting from simple bromopyridines. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a four-step process, with the key step being an iodine-mediated cyclization . Similarly, bromo(methylthio)pyridines, which are closely related to 3-Bromo-5-(methylthio)pyridine, are synthesized via a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction using sodium methanethiolate (NaSMe) . These methods highlight the importance of halogenated pyridines as key precursors in the synthesis of more complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, novel pyridine derivatives have been characterized by X-ray diffraction (XRD) and density functional theory (DFT) calculations, with the results from both methods showing good correspondence . This suggests that similar analytical approaches could be applied to determine the molecular structure of 3-Bromo-5-(methylthio)pyridine.
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that can undergo various chemical reactions. The presence of a bromine atom allows for further functionalization through carbon-carbon coupling reactions . Additionally, the reactivity of bromopyridines with secondary amines has been demonstrated, leading to the formation of amino-substituted derivatives . These reactions are indicative of the potential transformations that 3-Bromo-5-(methylthio)pyridine could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from related compounds. For instance, the crystal structure of a thieno[2,3-b]pyridine derivative has been determined, showing intermolecular and intramolecular hydrogen bonding, which could influence the compound's solubility and stability . Additionally, the electronic and nonlinear optical properties of bromopyridine derivatives have been studied using DFT, indicating potential bioactivity and greater nonlinear optical properties than urea due to conjugation effects .
科学研究应用
Synthesis and Chemical Reactions
- 3-Bromo-5-(methylthio)pyridine is used in the synthesis of various heterocyclic compounds. It is examined in bromination reactions under various conditions, leading to substituted 3-(bromoacetyl)pyridine and N-(pyridinesulfenyl)succinimide (Zav’yalova, Zubarev, & Shestopalov, 2009).
- This compound plays a role in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives are explored for their potential applications in biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Synthesis of Heterocyclic Compounds
- 3-Bromo-5-(methylthio)pyridine serves as a key precursor in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, indicating its importance in creating structurally diverse heterocycles (Begouin, Peixoto, & Queiroz, 2013).
Molecular Structure Analysis
- The molecular structures of related pyridine derivatives have been studied, providing insights into their chemical properties and potential applications in various fields of research (Riedmiller, Jockisch, & Schmidbaur, 1999).
Photoinduced Reactions
- Related pyridine compounds have been studied for their photoinduced tautomerization, offering valuable information on their photoreactive properties and potential applications in photochemistry (Vetokhina et al., 2012).
Catalytic Methods
- Pyridines, including related compounds, are crucial in organic chemistry for catalytic methods that introduce functional groups onto aromatic rings. These methods use simple feedstock chemicals, highlighting the versatility of pyridine derivatives (Grozavu et al., 2020).
Spectroscopic and Optical Studies
- Spectroscopic and optical studies of related bromopyridine compounds provide insights into their electronic structure, potentially useful in various applications such as material science and pharmacology (Vural & Kara, 2017).
Density Functional Theory (DFT) Studies
- DFT studies of isomeric pyridine compounds, including those with methylthio groups, reveal their internal rotations and electronic structures, offering valuable information for theoretical and applied chemistry (Eshimbetov, Tojiyev, & Ziyaev, 2017).
安全和危害
3-Bromo-5-(methylthio)pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of water in case of skin or eye contact, removing the victim to fresh air in case of inhalation, and seeking medical attention if symptoms persist .
属性
IUPAC Name |
3-bromo-5-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFNVEXSYXJWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625369 | |
| Record name | 3-Bromo-5-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methylthio)pyridine | |
CAS RN |
142137-18-6 | |
| Record name | 3-Bromo-5-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

